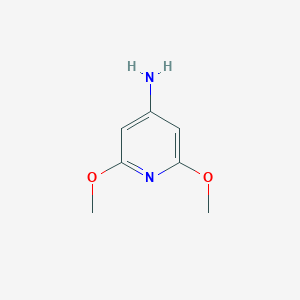

2,6-Dimethoxypyridin-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-6-3-5(8)4-7(9-6)11-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSGJCSWZUHDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623511 | |

| Record name | 2,6-Dimethoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17325-39-2 | |

| Record name | 2,6-Dimethoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dimethoxypyridin 4 Amine

Development and Optimization of Established Synthetic Routes to 2,6-Dimethoxypyridin-4-amine

Established routes to this compound typically rely on the functionalization of pre-existing pyridine (B92270) rings. These multi-step sequences involve the strategic introduction of methoxy (B1213986) and amino groups, with a focus on maximizing efficiency and yield.

Multi-Step Synthesis Pathways and Their Efficiency

A representative multi-step synthesis can be conceptualized as follows:

Double Methoxylation of a Dihalopyridine : The synthesis often commences with a commercially available precursor like 2,6-dichloropyridine. This starting material can undergo nucleophilic aromatic substitution with sodium methoxide (B1231860) to yield 2,6-dimethoxypyridine (B38085). This reaction typically proceeds with high efficiency, with yields often exceeding 85% under optimized conditions, such as heating at 65°C for several hours.

Regioselective Nitration : The resulting 2,6-dimethoxypyridine is then subjected to electrophilic nitration. The two methoxy groups at the C2 and C6 positions are electron-donating and act as ortho-, para-directors, activating the C3, C4, and C5 positions of the pyridine ring. Due to steric hindrance from the adjacent methoxy groups, the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, is preferentially directed to the C4 position. However, nitration of dimethoxypyridines can sometimes lead to a mixture of products or even dinitration, requiring careful control of reaction conditions such as temperature and the concentration of nitrating agents. researchgate.net Studies on the nitration of 3,5-dimethoxypyridine (B18298) N-oxide have shown that substitution can occur at the 2- or 6-position, highlighting the complex interplay of electronic and steric effects that govern regioselectivity. researchgate.netarkat-usa.org

Reduction of the Nitro Group : The final step is the reduction of the 4-nitro-2,6-dimethoxypyridine intermediate to the target 4-amino compound. This transformation is commonly achieved with high efficiency using various reducing agents. Standard methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metal reductants such as tin(II) chloride or iron in an acidic medium. lmaleidykla.lt

Regioselective Synthesis Strategies for Aminated Pyridine Scaffolds

The regioselective introduction of an amino group onto a pyridine ring is a cornerstone of synthesizing compounds like this compound. The challenge lies in controlling the position of functionalization on the electron-deficient pyridine ring.

Several strategies have been developed to achieve regioselectivity:

Activation via N-Oxidation : A powerful strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.orgbme.hu This modification dramatically alters the electronic properties of the ring, activating the C2 and C4 positions for nucleophilic attack and the C3/C5 positions for electrophilic attack. arkat-usa.org For the synthesis of a 4-aminopyridine (B3432731), the N-oxide can be nitrated, which often shows a high preference for the 4-position. Subsequent reduction of the nitro group and deoxygenation of the N-oxide (e.g., with zinc dust) yields the desired 4-aminopyridine. wikipedia.org

Electrophilic Substitution on Activated Rings : As described in the multi-step synthesis (2.1.1), the presence of activating groups like methoxy substituents on the pyridine ring can direct incoming electrophiles. The two methoxy groups at positions 2 and 6 strongly activate the 4-position for electrophilic substitution, such as nitration. This inherent directing effect is a key strategy for achieving the desired 4-amino substitution pattern after subsequent reduction.

Nucleophilic Aromatic Substitution (SₙAr) : An alternative approach involves starting with a pyridine ring that has a good leaving group, such as a halogen (Cl, Br), at the 4-position. The target amine can then be introduced via an SₙAr reaction using ammonia (B1221849) or a protected amine equivalent. The presence of electron-withdrawing groups on the ring can facilitate this reaction. Although the methoxy groups in the target molecule are electron-donating, a 4-halo-2,6-dimethoxypyridine can still serve as a viable substrate for amination, often catalyzed by transition metals.

Chichibabin Amination and its Limitations : The classic Chichibabin reaction involves the direct amination of pyridines using sodium amide (NaNH₂). This reaction typically proceeds at the C2 or C6 position. pkusz.edu.cn For the synthesis of this compound, this method is not directly applicable for introducing the C4-amine, as the C2 and C6 positions are already substituted.

Innovative Approaches in the Synthesis of this compound

Green Chemistry Principles Applied to this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net Several of its principles can be applied to the synthesis of this compound.

Atom Economy and Multicomponent Reactions (MCRs) : Traditional linear syntheses often have low atom economy. MCRs, where multiple starting materials react in a single step to form the product, are highly atom-economical. rsc.org The Hantzsch pyridine synthesis and the Guareschi–Thorpe reaction are classic MCRs for building the pyridine core. wikipedia.orgrsc.org Applying an MCR strategy could potentially construct a similarly substituted pyridine ring in fewer steps, reducing waste and improving efficiency.

Use of Safer Solvents and Reagents : Many traditional syntheses employ hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO₂. For instance, an advanced Guareschi–Thorpe synthesis has been developed using an aqueous medium. rsc.org In the synthesis of related pyrimidines, dimethyl carbonate has been used as a "green" methylating agent, offering a less toxic alternative to reagents like dimethyl sulfate (B86663) or methyl halides. google.com This principle is directly transferable to the methoxylation step in the synthesis of this compound.

Energy Efficiency : Microwave-assisted synthesis has emerged as a tool to improve energy efficiency. beilstein-journals.org Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. beilstein-journals.org Continuous flow reactors, which can also be coupled with microwave heating, offer excellent heat transfer and precise temperature control, further enhancing efficiency and safety. bme.hubeilstein-journals.org

Comparison of Green vs. Traditional Synthetic Approaches

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Use of hazardous reagents (e.g., dimethyl sulfate, toxic solvents). google.com | Use of safer alternatives (e.g., dimethyl carbonate, aqueous media). rsc.orggoogle.com |

| Process | Multi-step linear synthesis with purification of intermediates. sathyabama.ac.in | One-pot multicomponent reactions, continuous flow processing. rsc.orgbeilstein-journals.org |

| Energy | Conventional heating for extended periods. | Microwave-assisted heating for shorter durations. beilstein-journals.org |

| Waste | Generation of significant stoichiometric byproducts. | High atom economy, catalytic processes, recycling of catalysts. rsc.org |

Catalytic Systems in the Formation of this compound

Catalysis is a fundamental pillar of green chemistry, offering pathways with lower activation energies, higher selectivity, and reduced waste. Various catalytic systems can be employed in the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling : For amination steps involving a 4-halopyridine precursor, palladium-catalyzed reactions like the Buchwald-Hartwig amination are highly effective for forming the C-N bond. These reactions are known for their broad substrate scope and functional group tolerance.

Copper-Catalyzed Reactions : Copper catalysts are often used for nucleophilic substitution reactions on aryl halides. For instance, copper(I) salts can facilitate the methoxylation of 2,6-dichloropyridine, potentially under milder conditions than the uncatalyzed reaction.

Photoredox Catalysis : Organic photoredox catalysis has recently emerged as a powerful tool for C-H functionalization. nih.govnih.gov Studies have shown the direct C-H amination of arenes and heteroarenes, including the successful regioselective amination of 2,6-dimethoxypyridine at the C4 position using an acridinium-based photocatalyst. nih.govnih.gov This method offers a novel and direct route to introduce the amine group without requiring a pre-installed leaving group.

Electrocatalysis : Electrochemical methods provide another innovative approach, using electricity as a "reagent" to drive reactions. organic-chemistry.org Electrocatalysis can be used for various transformations, including C-H amination, often under mild conditions. rsc.orgacs.org The use of 2,6-dimethoxypyridine has been documented in electrocatalytic reactions, highlighting its compatibility with these systems. organic-chemistry.orgrsc.org

Catalytic Systems for Key Synthetic Transformations

| Reaction Step | Catalyst Type | Example Catalyst | Potential Advantage |

|---|---|---|---|

| Amination (SₙAr) | Palladium Cross-Coupling | Pd(OAc)₂ / Ligand | High efficiency and functional group tolerance. |

| Amination (C-H) | Organic Photoredox | Acridinium Dyes | Direct functionalization, avoids pre-functionalized substrates. nih.govnih.gov |

| Methoxylation | Copper-Catalyzed | CuI | Milder reaction conditions, improved yields. |

| Ring Formation | Brønsted or Lewis Acid | Acetic Acid, Iron(III) Chloride | One-pot synthesis, high regioselectivity. beilstein-journals.org |

Scale-Up Considerations and Process Chemistry for this compound

Translating a laboratory-scale synthesis to industrial production requires careful consideration of process chemistry and engineering factors to ensure the process is safe, robust, cost-effective, and reproducible.

Key considerations for the scale-up of this compound synthesis include:

Reagent Selection and Cost : On a large scale, the cost and availability of starting materials and reagents are paramount. While complex catalysts may be suitable for lab synthesis, cheaper and more robust alternatives may be required for industrial production.

Process Safety and Thermal Management : Exothermic reactions, such as nitration, pose significant safety risks on a large scale. Precise temperature control is critical to prevent runaway reactions. Continuous flow reactors are advantageous for scale-up as their high surface-area-to-volume ratio allows for superior heat management compared to large batch reactors. bme.hu

Work-up and Purification : Purification by column chromatography is often not feasible for large-scale production. The process should be designed to yield a product that can be purified by crystallization or distillation. Developing a robust crystallization process is crucial to ensure high purity and handle potential issues like "oiling out," where the product separates as a liquid instead of a solid.

Waste Management : The environmental impact and cost of waste disposal are major concerns in industrial processes. The synthetic route should be designed to minimize waste, for example, by using catalytic rather than stoichiometric reagents and by allowing for solvent recycling.

Continuous vs. Batch Processing : While traditional chemical manufacturing relies on batch processing, continuous flow manufacturing is gaining traction. beilstein-journals.org It offers enhanced safety, better product consistency, and can be more easily automated. The one-step synthesis of pyridines in a continuous flow microwave reactor has been demonstrated, showcasing the potential of this technology for producing pyridine derivatives efficiently on a larger scale. beilstein-journals.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,6 Dimethoxypyridin 4 Amine

Reactivity of the Pyridine (B92270) Nucleus in 2,6-Dimethoxypyridin-4-amine

The pyridine ring in this compound is highly activated towards certain transformations due to the strong electron-donating effects of the two methoxy (B1213986) groups and the amino group.

The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. However, the presence of three powerful electron-donating groups (two methoxy and one amino) in this compound significantly increases the electron density of the ring, making electrophilic substitution more feasible. The directing effects of these substituents govern the regioselectivity of such reactions. The amino group and the methoxy groups are all ortho-, para-directing. In this molecule, the positions ortho to the amino group (C3 and C5) are the most activated sites for electrophilic attack.

Research has shown that halogenation of activated pyridines, including those with methoxy and amino substituents, can be achieved with high regioselectivity. For instance, the use of N-bromosuccinimide (NBS) allows for the controlled monobromination of activated pyridines. researchgate.net In the case of 2,6-dimethoxypyridine (B38085), bromination with NBS in acetonitrile (B52724) has been shown to yield the monobrominated product with high selectivity. researchgate.net For this compound, electrophilic substitution is expected to occur preferentially at the C3 and C5 positions. For example, nitration of 2,6-dimethoxypyridine leads to the formation of 2,6-dimethoxy-3-nitropyridine.

A summary of representative electrophilic substitution reactions is presented in the table below.

| Electrophile | Reagent/Conditions | Major Product(s) | Reference |

| Br+ | NBS, acetonitrile | 3-Bromo-2,6-dimethoxypyridin-4-amine | researchgate.net |

| NO2+ | Fuming nitric acid | 2,6-Dimethoxy-3-nitro-pyridin-4-amine | sci-hub.se |

This table is illustrative and based on general principles of electrophilic substitution on activated pyridines. Specific experimental data for this compound may vary.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a common reaction, especially when good leaving groups are present at the 2, 4, or 6-positions. masterorganicchemistry.comchemistrysteps.com In this compound, the methoxy groups can potentially act as leaving groups, particularly under harsh conditions or with strong nucleophiles. However, the electron-donating nature of the amino group at the 4-position deactivates the ring towards nucleophilic attack, making the displacement of the methoxy groups challenging.

Despite this, under certain conditions, such as in the synthesis of 3-deazaspongosine, a methoxy group at the 2-position of a substituted 4-aminopyridine (B3432731) derivative was displaced by an allyl alkoxide. researchgate.net This suggests that with appropriate activation or reaction conditions, nucleophilic substitution of the methoxy groups can be achieved. The reaction of 2-MeSO2-4-chloropyrimidine with various nucleophiles has shown that the regioselectivity of SNAr reactions can be highly dependent on the nature of the nucleophile and reaction conditions. wuxiapptec.com

Radical-mediated C–H functionalization has emerged as a powerful tool in organic synthesis. researchgate.net For electron-rich heterocycles like this compound, photoredox catalysis can enable the generation of radical cation intermediates, which can then undergo further reactions. nih.govnih.gov For instance, direct C–H amination of 2,6-dimethoxypyridine has been achieved using organic photoredox catalysis, leading to the formation of a single regioisomer of the aminated product. nih.gov This suggests that this compound could undergo similar radical-mediated C-H functionalization reactions, likely at the electron-rich C3 and C5 positions. The generation of nitrogen-centered radicals from N-aminopyridinium salts, followed by trapping with olefins, provides a pathway to complex nitrogen-containing heterocycles. chemrxiv.org

Transformations Involving the Amine Functionality of this compound

The primary amino group at the C4 position is a key site of reactivity, participating in a variety of common amine-based transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, readily reacting with electrophiles such as acylating and alkylating agents. byjus.com

Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. ambeed.com For example, the acylation of 2-bromo-6-methoxypyridin-4-amine (B1444048) with pyruvic acid has been reported. acs.org This type of reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono-, di-, or even quaternary ammonium (B1175870) salts can be formed. nih.gov The alkylation of aminopyridines can sometimes be controlled to achieve selective N-alkylation over O-alkylation of pyridone tautomers. researchgate.net

A summary of these transformations is provided in the table below.

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acetyl chloride, base | N-(2,6-dimethoxypyridin-4-yl)acetamide | ambeed.com |

| Alkylation | Methyl iodide | 4-(Methylamino)-2,6-dimethoxypyridine | nih.gov |

The nucleophilic amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These imines can be valuable intermediates for further synthetic transformations. ambeed.com

Furthermore, the amino group, often in concert with another functional group on the pyridine ring, can be a key participant in cyclization reactions to form fused heterocyclic systems. For example, a 3,4-diaminopyridine (B372788) derivative, which could be conceptually derived from this compound via nitration and subsequent reduction, can undergo ring closure to form an imidazo[4,5-c]pyridine core. sci-hub.seresearchgate.net Such cyclization strategies are fundamental in the synthesis of many biologically active compounds.

Reactivity and Functional Group Interconversions of Methoxy Groups in this compound

The cleavage of the methyl-oxygen bond in the methoxy groups, known as demethylation, is a key transformation for modifying the properties and reactivity of the pyridine core. This process typically requires strong acids or Lewis acids.

Selective demethylation of one methoxy group over the other can be achieved under controlled conditions. For instance, in a related dimethoxypyridine system, selective mono-demethylation of the methoxy group at the 6-position, which is adjacent to the ring nitrogen, has been proposed. This selectivity is attributed to the activation of this position by the nitrogen atom. mdpi.comnih.gov Steric hindrance from adjacent substituents can also play a role in directing which methoxy group is cleaved. mdpi.comnih.gov

In the context of synthesizing metabolites of more complex molecules containing a 2,6-dimethoxypyridin-4-yl moiety, selective demethylation is a critical step. For example, the synthesis of a metabolite involved the proposed selective mono-demethylation of the 6-methoxy group, which is activated by its proximity to the pyridine nitrogen. mdpi.comnih.gov While the 2-methoxy group is also activated, steric hindrance from a neighboring group was suggested to prevent its demethylation. mdpi.comnih.gov

Common reagents used for the demethylation of aromatic ethers include boron tribromide (BBr₃) and aluminum chloride (AlCl₃). nih.gov The choice of reagent and reaction conditions, such as temperature and solvent, can influence the selectivity and yield of the demethylation reaction. For example, using one molar equivalent of BBr₃ in dichloromethane (B109758) (DCM) has been utilized for demethylation reactions. mdpi.com

Table 1: Reagents and Conditions for Demethylation Reactions

| Reagent | Conditions | Selectivity | Reference |

| Boron tribromide (BBr₃) in DCM | DMF, 24 h | Non-specific unless sterically hindered | mdpi.com |

| Aluminum chloride (AlCl₃) | Varies | Can be selective for ortho positions | nih.gov |

Ether cleavage, a more general reaction than demethylation, involves the breaking of the carbon-oxygen bond of the ether. In the case of this compound, this can lead to the formation of hydroxypyridine derivatives. These reactions are typically acid-catalyzed, proceeding through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. pressbooks.publibretexts.org

For aryl alkyl ethers, cleavage with strong acids like HBr or HI generally yields a phenol (B47542) and an alkyl halide. libretexts.org In the case of this compound, the products would be the corresponding hydroxypyridine and a methyl halide. The reaction is initiated by the protonation of the ether oxygen, making the alkyl group susceptible to nucleophilic attack by the halide ion. libretexts.orglibretexts.org

The resulting hydroxylated pyridine derivatives are valuable intermediates for further functionalization. The hydroxyl groups can be converted into other functional groups, allowing for the synthesis of a wide array of derivatives with potentially different chemical and physical properties.

Mechanistic Investigations and Kinetic Studies of this compound Reactions

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

The electron-donating nature of the two methoxy groups in this compound significantly influences its reactivity in reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution. These groups increase the electron density of the pyridine ring, particularly at the positions ortho and para to them.

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to model transition states and predict the regioselectivity of reactions. For example, in Suzuki-Miyaura coupling reactions, DFT calculations can help predict the activation barriers for the formation of new carbon-carbon bonds.

In the broader context of reactions involving similar substituted pyridines, mechanistic studies have elucidated the pathways of various transformations. For example, the mechanism of acidic ether cleavage is well-established to proceed via protonation of the ether oxygen followed by nucleophilic attack. pressbooks.publibretexts.org The specific pathway (S(_N)1 vs. S(_N)2) is determined by the stability of the potential carbocation intermediate. pressbooks.publibretexts.org

Advanced Applications and Derivatization Strategies Stemming from 2,6 Dimethoxypyridin 4 Amine

Role of 2,6-Dimethoxypyridin-4-amine as a Key Building Block in Complex Chemical Synthesis

This compound serves as a fundamental starting material for the synthesis of more intricate molecules. cymitquimica.com Its utility as a building block stems from the reactivity of its amino group and the influence of the methoxy (B1213986) groups on the pyridine (B92270) ring's chemistry. This compound is instrumental in constructing a variety of organic structures, which are often intermediates in the development of pharmaceuticals and other specialized chemicals. lookchem.com

The strategic placement of the methoxy groups at the 2 and 6 positions enhances the nucleophilicity of the pyridine nitrogen and influences the regioselectivity of further chemical transformations. This electronic profile makes it a favored component in drug discovery projects. For instance, it has been utilized in the synthesis of complex heterocyclic systems, including those with potential biological activity.

Synthesis of Novel Heterocyclic Systems Utilizing this compound

The chemical versatility of this compound allows for its incorporation into a wide array of heterocyclic structures, from simple substituted pyridines to more complex fused and bridged systems.

Construction of Substituted Pyridine Derivatives

The amino group of this compound provides a convenient handle for introducing a variety of substituents onto the pyridine ring. Through standard amine chemistry, such as acylation, alkylation, and arylation, a diverse library of substituted pyridine derivatives can be synthesized. researchgate.netorganic-chemistry.org These reactions allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in materials science and medicinal chemistry. cymitquimica.com

For example, the reaction of this compound with various electrophiles can lead to the formation of amides, sulfonamides, and ureas, each with distinct chemical characteristics. These derivatization strategies are fundamental in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity.

Formation of Fused and Bridged Polycyclic Scaffolds

The construction of fused and bridged polycyclic systems is a significant area of organic synthesis, as these three-dimensional structures are prevalent in natural products and drug molecules. researchgate.net this compound can participate in cyclization reactions to form such complex scaffolds. google.com

By reacting the amino group with bifunctional reagents, it is possible to build additional rings onto the pyridine core, leading to the formation of pyridopyrimidines, among other fused heterocyclic systems. nih.gov These reactions often proceed through an initial derivatization of the amino group followed by an intramolecular cyclization. The resulting polycyclic frameworks can exhibit unique biological properties and serve as scaffolds for the development of novel therapeutic agents.

Exploration of this compound Derivatives in Medicinal Chemistry Research

The pyridine scaffold is a common motif in many approved drugs, and derivatives of this compound are actively being investigated for their therapeutic potential.

Development of Potential Therapeutic Agents

Derivatives of this compound have been explored for a range of therapeutic applications. For instance, certain pyridine derivatives have shown potential as antitumour compounds. semanticscholar.org The ability to readily synthesize a variety of analogs from this starting material facilitates the exploration of their biological activities.

One notable example is the incorporation of the 2,6-dimethoxypyridin-4-yl moiety into larger molecules designed to interact with specific biological targets. A patent application describes 1,2,4-triazine-4-amine derivatives, including one bearing a 2,6-dimethoxypyridin-4-yl group, which are being investigated as adenosine (B11128) A2a receptor antagonists for conditions like Parkinson's disease. google.com Another study details the synthesis of a preclinical candidate that is an analogue of Bedaquiline, where a key intermediate is derived from this compound. mdpi.com

| Derivative Class | Therapeutic Target/Indication | Research Finding |

| 1,2,4-Triazine-4-amine derivatives | Adenosine A2a receptor antagonists (e.g., Parkinson's disease) | A derivative incorporating a 2,6-dimethoxypyridin-4-yl group is disclosed in a patent for potential therapeutic use. google.com |

| Bedaquiline Analogue Precursors | Antitubercular agents | 3-((2,4-Dimethoxybenzyl)(methyl)amino)-1-(2,6-dimethoxypyridin-4-yl)propan-1-one is a key intermediate in the synthesis of a more potent and less toxic analogue of Bedaquiline. mdpi.com |

| Imidazo[1,2-a]pyridine derivatives | PI3Kα inhibitors (Cancer) | Derivatives have been synthesized and evaluated as potent inhibitors of the PI3Kα enzyme, a target in cancer therapy. semanticscholar.orgnih.gov |

Design of Bioactive Chemical Probes and Enzyme Inhibitors

Beyond direct therapeutic applications, derivatives of this compound are valuable as chemical probes and enzyme inhibitors for biological research. For example, N-(2,6-Dimethoxypyridin-4-yl)-propanone derivatives have been synthesized and investigated. While the specific inhibitory activity of this exact propanone derivative is not detailed in the provided context, the general class of pyrimidine (B1678525) derivatives has been studied for enzyme inhibition, such as cyclooxygenase-2 (COX-2) inhibitors. mdpi.com

Furthermore, various pyrazole-based and chalcone (B49325) derivatives have been synthesized and evaluated as inhibitors for different enzymes, highlighting the broad potential of heterocyclic compounds in this area. mdpi.comnih.gov The structural motif of this compound can be incorporated into such designs to modulate properties like potency, selectivity, and pharmacokinetic profiles.

| Compound/Derivative Class | Enzyme/Target | Research Finding |

| Pyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | Certain pyrimidine derivatives show high selectivity towards COX-2, indicating potential as anti-inflammatory agents. mdpi.com |

| Pyrazole-Based Compounds | N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Synthesis of pyrazole-based inhibitors of this bacterial enzyme suggests a pathway to new antibiotics. mdpi.com |

| 2,4,6-Trihydroxychalcone Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | These compounds have been identified as reversible and competitive inhibitors of PTP1B, a target in diabetes. nih.gov |

Contributions to Agrochemical Research Through this compound Derived Compounds

The pyridine ring is a common scaffold in a multitude of biologically active compounds, including many agrochemicals. While direct applications of this compound in commercial agrochemicals are not extensively documented, the broader class of substituted pyridines and related heterocycles is of significant interest. Research into related isomers and derivatives highlights the potential of this chemical class in developing new herbicides, fungicides, and insecticides.

For instance, the isomeric pyrimidine compound, 2-amino-4,6-dimethoxypyrimidine, is a crucial intermediate in the synthesis of numerous ultra-high efficiency sulfonylurea herbicides. google.comresearchgate.net This class of herbicides is vital in modern agriculture for controlling a wide range of weeds. google.com The structural similarity suggests that pyridine-based analogues could also exhibit interesting herbicidal properties. Patents have described herbicidal compositions containing N-[(4,6-dimethoxypyridin-2-yl)aminocarbonyl] sulfonamide derivatives, which are positional isomers of compounds that could be derived from this compound.

Furthermore, the parent compound, 2,6-dimethoxypyridine (B38085), has been investigated for its potential use in agrochemicals, with studies indicating it possesses antifungal properties. guidechem.com This suggests that derivatization of the 2,6-dimethoxypyridine core, such as by the introduction of a 4-amino group and subsequent modifications, is a plausible strategy for the discovery of novel fungicides. The development of new agrochemicals often involves the synthesis and screening of libraries of compounds based on a promising central scaffold.

| Compound Name | Relation to Target Compound | Application/Significance | Reference |

|---|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine | Isomeric pyrimidine analogue | Key intermediate for sulfonylurea herbicides like Nicosulfuron and Bensulfuron-methyl. | google.com |

| N-[(4,6-dimethoxypyridin-2-yl)aminocarbonyl]sulfonamide derivatives | Positional isomer derivative | Patented as active ingredients in herbicidal compositions. | |

| 2,6-Dimethoxypyridine | Parent scaffold (without the 4-amino group) | Investigated for potential use in agrochemicals and noted for antifungal properties. | guidechem.com |

Applications of this compound Scaffolds in Materials Science

The functional groups present in this compound—a nucleophilic amino group and a heterocyclic ring with coordinating nitrogen and oxygen atoms—endow it with potential for applications in materials science, particularly in polymer synthesis and coordination chemistry.

For a molecule to serve as a monomer for polymerization, it must possess reactive functional groups capable of forming covalent bonds with other monomer units to build a polymer chain. Typically, this involves having two or more reactive sites. The primary amine group of this compound offers a reactive site for various polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or reaction with epoxides.

However, based on currently available scientific literature, the specific use of this compound as a monomer in polymer synthesis is not a widely documented or explored area of research. While analogous compounds like catecholamines can undergo self-polymerization, this is not a reported characteristic for this compound. researchgate.net The potential exists, but this application remains largely theoretical without dedicated research studies.

The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. wikipedia.orgwikipedia.org The pyridine nitrogen and the exocyclic amino group in this compound are potential coordination sites. The lone pair of electrons on the pyridine nitrogen allows it to act as a Lewis base and bind to metal centers. wikipedia.org The methoxy groups, being electron-donating, increase the electron density on the pyridine ring, which can enhance the binding affinity of the nitrogen atom to a metal.

The amino group provides an additional potential coordination site, allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal ion. The ability of pyridine and amine functionalities to form stable complexes with a wide range of transition metals is well-established. wikipedia.orgwikipedia.orgcyberleninka.ru

While crystal structures and detailed studies of simple metal complexes with this compound as the sole ligand are not extensively reported, its scaffold is found within more complex ligand systems. For example, a dichlororuthenium complex has been synthesized that incorporates a sophisticated phosphane ligand derived from a 2,6-dimethoxypyridin-4-yl moiety. This complex is noted for its potential application in catalysis and asymmetric synthesis, demonstrating the utility of the this compound framework in creating structurally intricate and functional coordination compounds.

| Metal Ion | Ligand Type | Complex Characteristics | Potential Application | Reference |

|---|---|---|---|---|

| Ru(II) | Derivative of 2,6-dimethoxypyridin-4-yl with phosphane groups | A complex coordination compound featuring a chiral diamine and the pyridine-phosphine ligand. | Asymmetric catalysis | |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Schiff base from 2,6-diaminopyridine | Tetrahedral complexes with the ligand coordinating through imine and ring nitrogens. | Antimicrobial agents | cyberleninka.ru |

| Cu(II) | 4,4'-bipyridine and Piperonylic acid | 1D zigzag coordination polymer. | Materials design | ub.edu |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4,6-dimethoxypyrimidine |

| N-[(4,6-dimethoxypyridin-2-yl)aminocarbonyl]sulfonamide |

| 2,6-Dimethoxypyridine |

| Nicosulfuron |

| Bensulfuron-methyl |

| Dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane |

| 2,6-Diaminopyridine |

| 4,4'-bipyridine |

| Piperonylic acid |

Computational and Theoretical Investigations of 2,6 Dimethoxypyridin 4 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity of 2,6-Dimethoxypyridin-4-amine

Quantum chemical methods are fundamental to exploring the electronic nature of this compound at the atomic level. These studies reveal how electron distribution influences the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems and is widely applied to predict the molecular and electronic configurations of molecules. scispace.com The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. scispace.com In practice, the Kohn-Sham method is employed, which uses a set of fictitious non-interacting orbitals to represent the electron density of the actual interacting system. oxfordneutronschool.org

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), are performed to determine its optimized ground-state geometry. researchgate.net This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. The results of such calculations provide a detailed three-dimensional structure and key geometric parameters. While specific DFT data for this compound is not available in the provided search results, a typical output would resemble the data in Table 1. These calculations can also yield thermodynamic properties and atomic charges, offering a comprehensive picture of the molecule in its ground state. researchgate.net

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C2-N1 | 1.34 Å |

| Bond Length | C4-N(amine) | 1.38 Å |

| Bond Length | C2-O(methoxy) | 1.36 Å |

| Bond Angle | C2-N1-C6 | 118.5° |

| Bond Angle | C3-C4-C5 | 119.0° |

| Dihedral Angle | C3-C2-O-C(methyl) | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone for understanding chemical reactivity. numberanalytics.com It posits that the most significant interactions between reacting molecules involve their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comresearchgate.net The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. numberanalytics.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity and stability. scirp.org A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com

For this compound, the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are expected to increase the energy of the HOMO, making the molecule a better electron donor. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, such as the amino group and the pyridine (B92270) ring, while the LUMO is distributed over the electron-deficient areas. Analysis of the FMOs can thus predict the most reactive positions within the molecule. researchgate.netsapub.org

| Parameter | Calculated Value (Illustrative) | Implication |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Reflects chemical reactivity and kinetic stability |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This technique allows for the exploration of conformational landscapes and intermolecular interactions over time, offering insights that are inaccessible through static quantum chemical calculations.

MD simulations are particularly useful for studying how a molecule like this compound behaves in a solution. The explicit inclusion of solvent molecules in the simulation box allows for a detailed analysis of solute-solvent interactions. These simulations can reveal the structure of the solvation shell, the average number of solvent molecules surrounding the solute, and the dynamics of their exchange.

Solvent polarity can significantly influence the conformational preferences and reactivity of the solute. mdpi.com For this compound, polar solvents would be expected to form hydrogen bonds with the amino group and interact with the polar C-O and C-N bonds. Non-polar solvents would primarily engage in weaker van der Waals interactions with the aromatic ring and methyl groups. Studies on related compounds have shown that solvent choice can dramatically alter reaction outcomes, highlighting the importance of understanding solution-phase behavior. mdpi.com MD simulations, in conjunction with quantum chemical calculations, can help rationalize these experimental observations. rsc.org

Hydrogen bonds are critical directional interactions that govern the formation of larger, ordered structures known as supramolecular assemblies. beilstein-journals.org The this compound molecule possesses functional groups capable of both donating and accepting hydrogen bonds: the primary amine (-NH₂) group can act as a hydrogen bond donor, while the pyridinic nitrogen and the oxygen atoms of the methoxy groups can act as acceptors.

Studies on the closely related compound 4-Amino-2,6-dimethoxypyrimidine (B1265686) have shown that molecules of this type form robust hydrogen-bonded networks. researchgate.netsigmaaldrich.com A common motif is the formation of centrosymmetric dimers through a pair of N-H···N hydrogen bonds, creating a characteristic R²₂(8) graph-set notation ring. researchgate.net These dimers can further self-assemble into chains or sheets. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to the formation of predictable supramolecular architectures in the solid state. MD simulations can be used to explore the stability and dynamics of these hydrogen-bonded assemblies. beilstein-journals.org

| Donor | Acceptor | Interaction Type | Resulting Motif (Example) |

|---|---|---|---|

| Amine (N-H) | Pyridinic Nitrogen (N1) | Intermolecular | R²₂(8) Dimer |

| Amine (N-H) | Methoxy Oxygen (O) | Intermolecular | Chain/Sheet formation |

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental spectra. By simulating spectra from a theoretical structure, one can confirm experimental findings or identify unknown compounds.

DFT calculations are widely used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to good agreement with experimental data. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is commonly employed for this purpose. The predicted chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra. scirp.org

For this compound, in silico predictions would provide characteristic values for the aromatic protons, the amine protons, and the methoxy protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the pyridine ring and the methoxy groups. While specific computational results for this exact molecule are not present in the search results, known chemical shift ranges and data from similar structures allow for the creation of an illustrative prediction table. udhtu.edu.ua Furthermore, in silico fragmentation tools can be used to predict the mass spectrum of a molecule, which is invaluable for identification in mass spectrometry-based analyses. researchgate.net

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

|---|---|---|

| ¹H NMR | δ (aromatic C-H) | 5.8 - 6.0 ppm |

| ¹H NMR | δ (amine N-H) | 4.5 - 5.5 ppm (broad) |

| ¹H NMR | δ (methoxy O-CH₃) | 3.8 - 4.0 ppm |

| ¹³C NMR | δ (C-NH₂) | 155 - 160 ppm |

| ¹³C NMR | δ (C-OCH₃) | 160 - 165 ppm |

| ¹³C NMR | δ (aromatic C-H) | 90 - 95 ppm |

| IR | ν (N-H stretch) | 3300 - 3500 cm⁻¹ |

| IR | ν (C=N, C=C stretch) | 1550 - 1650 cm⁻¹ |

| IR | ν (C-O stretch) | 1200 - 1300 cm⁻¹ |

Computational Elucidation of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry, aiding in structure elucidation and the assignment of experimental spectra. mdpi.com For this compound, theoretical calculations are used to determine the ¹H and ¹³C chemical shifts.

The standard methodology involves several steps. researchgate.net First, the molecule's three-dimensional geometry is optimized using a selected DFT functional (e.g., B3LYP, ωB97X-D) and a suitable basis set (e.g., 6-311++G(d,p)). ekb.egmdpi.com This process finds the lowest energy conformation of the molecule. Following geometry optimization, NMR shielding tensors are calculated for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions can be high, with mean absolute errors often less than 0.5 ppm for ¹H and 6.5 ppm for ¹³C, depending on the computational method employed. mdpi.com Comparing these computed shifts with experimental data helps confirm peak assignments and validate the proposed structure.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative of the output from a typical DFT calculation and may not represent definitive experimental values.)

| Atom | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | 163.5 |

| C3 | 92.0 |

| C4 | 155.0 |

| C5 | 92.0 |

| C6 | 163.5 |

| OCH₃ | 54.0 |

| Atom | Predicted ¹H Chemical Shift (δ, ppm) |

| H3 | 5.7 |

| H5 | 5.7 |

| NH₂ | 4.5 |

| OCH₃ | 3.9 |

Theoretical Vibrational Spectroscopy (IR, Raman) Analysis

Theoretical vibrational analysis is instrumental in interpreting infrared (IR) and Raman spectra. For this compound, DFT calculations can predict the vibrational frequencies and intensities corresponding to its fundamental modes. scm.com The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To correct this, the computed wavenumbers are typically multiplied by an empirical scaling factor. mdpi.com A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. ijera.com This allows for the confident assignment of key spectral bands, such as the N-H stretching of the amine group, C-O stretching of the methoxy groups, and various pyridine ring vibrations. mdpi.comresearchgate.net

Table 2: Selected Theoretical Vibrational Frequencies for this compound (Note: The following data is illustrative of the output from a typical DFT calculation and may not represent definitive experimental values.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Primary Contribution (PED) |

| N-H Asymmetric Stretch | 3510 | NH₂ stretch |

| N-H Symmetric Stretch | 3405 | NH₂ stretch |

| C-H Aromatic Stretch | 3080 | C-H stretch |

| C-H Methyl Stretch | 2950 | CH₃ stretch |

| C=N Ring Stretch | 1610 | C=N stretch, C=C stretch |

| NH₂ Scissoring | 1590 | NH₂ bend |

| C-O Asymmetric Stretch | 1260 | C-O-C stretch |

| C-O Symmetric Stretch | 1040 | C-O-C stretch |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. beilstein-journals.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

DFT calculations are commonly used to locate and characterize transition state structures. For a given reaction, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling, computational methods can determine the activation energy (the energy difference between the reactants and the transition state). This provides quantitative insight into the reaction kinetics. Furthermore, analyzing the geometry and electronic structure of the transition state reveals key details about bond-forming and bond-breaking processes. mdpi.com For reactions involving amines, solvation models are often incorporated to more accurately simulate reaction conditions in solution. uregina.ca This type of analysis is critical for understanding reaction outcomes, predicting regioselectivity, and designing more efficient synthetic routes.

Advanced Analytical and Spectroscopic Characterization of 2,6 Dimethoxypyridin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2,6-Dimethoxypyridin-4-amine, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom, allowing for a complete structural assignment.

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the two equivalent aromatic protons on the pyridine (B92270) ring, a singlet for the protons of the two equivalent methoxy (B1213986) groups, and a broad singlet for the amine protons. The symmetry of the molecule simplifies the spectrum, with the protons at the C3 and C5 positions being chemically equivalent, as are the two methoxy groups at C2 and C6.

The ¹³C NMR spectrum would correspondingly display four signals, representing the four unique carbon environments: the carbon atoms bearing the methoxy groups (C2/C6), the carbon atom attached to the amine group (C4), the unsubstituted aromatic carbons (C3/C5), and the carbon atoms of the methoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| CH -3, CH -5 | ¹H | 5.8 - 6.0 | Singlet |

| NH ₂ | ¹H | 4.0 - 4.5 | Broad Singlet |

| OCH ₃ | ¹H | 3.8 - 3.9 | Singlet |

| C -4 | ¹³C | 158 - 160 | - |

| C -2, C -6 | ¹³C | 155 - 157 | - |

| C -3, C -5 | ¹³C | 90 - 92 | - |

| OC H₃ | ¹³C | 53 - 55 | - |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra and to elucidate the connectivity of the atoms within the molecule, multi-dimensional NMR techniques are employed. sdsu.edu

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment reveals scalar couplings between protons. In a derivative of this compound where the C3 and C5 positions are inequivalently substituted, COSY would show cross-peaks between adjacent ring protons, confirming their connectivity. For the parent compound, the absence of proton-proton coupling simplifies the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu For this compound, HSQC would show a cross-peak connecting the ¹H signal of the ring protons (at ~5.9 ppm) to the ¹³C signal of the C3/C5 carbons (at ~91 ppm). It would also correlate the methoxy protons to the methoxy carbon.

Table 2: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |

| H-3 / H-5 | C-2 / C-6 | 3 |

| H-3 / H-5 | C-4 | 2 |

| OCH₃ | C-2 / C-6 | 2 |

Solid-State NMR Applications

Solid-State NMR (ssNMR) spectroscopy provides valuable information on the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing, conformation, and intermolecular interactions in the crystal lattice. For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in their crystal packing and molecular conformations.

Characterize Intermolecular Interactions: ssNMR can probe intermolecular hydrogen bonding, for instance, between the amine group of one molecule and the nitrogen atom of the pyridine ring of another.

Determine Tautomeric Forms: In cases where tautomerism is possible, ssNMR can help identify the dominant tautomer in the solid state.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which are essential for determining the elemental formula of a compound. researchgate.net For this compound, HRMS would be used to confirm its molecular formula, C₆H₉N₃O₂. The extremely high mass accuracy of techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound (C₆H₉N₃O₂)

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₆H₁₀N₃O₂⁺ | 156.07675 |

| [M+Na]⁺ | C₆H₉N₃O₂Na⁺ | 178.05870 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and isomer differentiation. For the protonated molecule [M+H]⁺ of this compound (m/z 156.1), characteristic fragmentation pathways would likely involve the loss of neutral molecules such as methyl radicals (•CH₃), formaldehyde (B43269) (CH₂O), or carbon monoxide (CO) from the methoxy groups and the pyridine ring.

Table 4: Plausible MS/MS Fragmentation of [C₆H₉N₃O₂ + H]⁺

| Precursor Ion (m/z) | Plausible Neutral Loss | Product Ion (m/z) | Proposed Fragment |

| 156.1 | •CH₃ | 141.1 | [M+H - •CH₃]⁺ |

| 156.1 | CH₂O | 126.1 | [M+H - CH₂O]⁺ |

| 141.1 | CO | 113.1 | [M+H - •CH₃ - CO]⁺ |

| 126.1 | HCN | 99.1 | [M+H - CH₂O - HCN]⁺ |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain highly accurate data on bond lengths, bond angles, and torsional angles.

This technique would provide an unambiguous confirmation of the compound's connectivity and stereochemistry. Furthermore, the crystallographic data reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular forces such as hydrogen bonding and π-π stacking. For instance, the amine group is expected to act as a hydrogen bond donor, potentially forming hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or sheets in the solid state. This type of analysis has been performed on the closely related isomer, 4-Amino-2,6-dimethoxypyrimidine (B1265686), which was found to form hydrogen-bonded sheets reinforced by π-π stacking interactions. sigmaaldrich.com A similar analysis of this compound would precisely define its solid-state architecture.

Single-Crystal X-ray Diffraction Analysis

Although a specific crystal structure for this compound has not been reported in major crystallographic databases, studies on closely related pyridine derivatives demonstrate the utility of SCXRD. For instance, the analysis of various substituted pyridines reveals how different functional groups influence the crystal packing and intermolecular forces, such as hydrogen bonding and π–π stacking. mdpi.commdpi.com

In a hypothetical SCXRD analysis of a derivative, such as a co-crystal of 2,6-dimethoxypyridine (B38085) with another molecule, researchers would be able to determine the precise geometry of the pyridine ring and the planarity of the substituents. The data obtained would be crucial for understanding structure-property relationships.

Table 1: Representative Crystallographic Data for a Substituted Pyridine Derivative This table is illustrative and based on data for related pyridine structures, as specific data for this compound is not available.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.80 |

| b (Å) | 10.06 |

| c (Å) | 32.49 |

| β (°) | 96.18 |

| Volume (ų) | 3185.2 |

| Z (molecules/unit cell) | 8 |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. It is particularly valuable for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. rsc.orgnih.gov Polymorphism is a critical consideration in the development of materials, as different polymorphs can exhibit variations in stability, solubility, and other key characteristics. rsc.org

A PXRD analysis of a bulk sample of this compound would produce a characteristic diffraction pattern, or "fingerprint," corresponding to its specific crystal structure. mdpi.com This pattern could be used for phase identification, purity assessment, and to monitor solid-state transformations. Studies on related compounds, such as 2,6-dimethylpyridine (B142122) co-crystals, have shown that different polymorphs can be obtained under varying crystallization conditions like high pressure or low temperature. researchgate.net The investigation into potential polymorphism of this compound would involve crystallizing the compound from various solvents and conditions and analyzing the resulting solids by PXRD to identify any unique diffraction patterns.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques in this domain.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds. It is particularly suited for non-volatile or thermally sensitive molecules like many pyridine derivatives. The method's versatility allows for the analysis of complex mixtures and the precise determination of purity.

A validated reverse-phase HPLC (RP-HPLC) method would be the standard approach for assessing the purity of this compound. While a specific, published method for this exact compound is not available, methods for analogous aminopyridines provide a clear blueprint. nih.govresearchgate.net Such a method would typically involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance. nih.gov

Table 2: Typical HPLC Parameters for the Analysis of Aminopyridine Derivatives This table presents a hypothetical but representative set of conditions based on methods for related compounds.

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Injection Volume | 10 µL |

| Internal Standard | Phenacetin |

Method validation according to established guidelines would ensure the method is accurate, precise, linear, and selective for this compound and any potential impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. While direct analysis of this compound might be possible, derivatization is sometimes employed for aminopyridines to improve their volatility and chromatographic behavior.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. nih.gov This mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. mdpi.com

The analysis of substituted pyridines in various matrices has been successfully demonstrated using GC-MS. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of methoxy groups or cleavage of the pyridine ring.

Emerging Research Frontiers and Future Perspectives for 2,6 Dimethoxypyridin 4 Amine

Development of Novel Synthetic Routes for Stereoselective Functionalization

The precise control over the three-dimensional arrangement of atoms during a chemical transformation, known as stereoselectivity, is a cornerstone of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. For 2,6-Dimethoxypyridin-4-amine, research is advancing towards methods that allow for the controlled installation of functional groups at specific positions.

One key area of research is the regioselective functionalization of the pyridine (B92270) ring. For instance, in the synthesis of 3-deazaspongosine, a nucleoside analogue with potential therapeutic activities, this compound serves as a critical intermediate. A key step involves the regioselective nucleophilic substitution with an allyl alkoxide at the 2-position of a related 4-amino-3-nitropyridine (B158700) derivative, demonstrating control over which position reacts. researchgate.netresearchgate.net This type of selective manipulation is crucial for building complex, multi-functionalized molecules.

While direct stereoselective functionalization of this compound is a developing field, broader strategies in pyridine chemistry offer a glimpse into future possibilities. A notable approach involves the use of a directing group, such as an amidine auxiliary, to control the position of metalation on a pyridine ring. nih.gov This allows for a subsequent, highly selective reaction with an electrophile. nih.gov Such a strategy could be adapted to derivatives of this compound to introduce chirality.

Future research will likely focus on the development of chiral catalysts that can differentiate between the prochiral faces or positions of the pyridine ring, enabling direct enantioselective or diastereoselective functionalization. The application of visible-light photoredox catalysis, which allows for the generation of N-centered radicals under mild conditions, is another promising avenue for the stereospecific synthesis of complex nitrogen-containing frameworks derived from pyridine precursors. rsc.org

Table 1: Comparison of Synthetic Strategies for Pyridine Functionalization

| Strategy | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Regioselective Substitution | Introduction of functional groups at specific positions on the pyridine ring, often dictated by the inherent electronic properties or pre-existing substituents. | Used in the synthesis of nucleoside analogues where specific isomers are required. | researchgate.netresearchgate.net |

| Directed Metalation | Use of a directing group to guide a metalating agent to a specific position, enabling subsequent functionalization. | Could enable stereoselective introduction of substituents at the 3- or 5-position. | nih.gov |

| Photoredox Catalysis | Utilizes visible light to initiate reactions via radical intermediates under mild conditions. | Could be applied to create complex, substituted aziridines and other N-heterocycles with high diastereoselectivity. | rsc.org |

Interdisciplinary Research Integrating this compound in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. In this interdisciplinary arena, this compound is proving to be a valuable starting material for the synthesis of biologically active compounds and molecular probes.

The compound has been utilized as a key intermediate in the synthesis of potential drug candidates. Its structural framework has been incorporated into molecules designed as preclinical candidates that are analogues of existing drugs. mdpi.com For example, it was used in the synthesis of a Mannich base, 3-((2,4-Dimethoxybenzyl)(methyl)amino)-1-(2,6-dimethoxypyridin-4-yl)propan-1-one, a step towards creating more potent and less toxic analogues of the anti-tuberculosis drug bedaquiline. mdpi.com

Furthermore, the pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are being explored for various therapeutic targets. Pyridine-containing compounds are investigated as antimitotic agents that bind to tubulin, a key protein involved in cell division, making them of interest in cancer research. semanticscholar.org The specific substitution pattern of this compound can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of these potential drugs. semanticscholar.org Its role in the synthesis of the 3-deaza-analogue of the spongosine nucleoside highlights its utility in creating compounds with potential antibacterial, antiviral, and anticancer activities. researchgate.net

The future of this compound in chemical biology likely involves its incorporation into a wider range of molecular probes, inhibitors, and drug candidates targeting various receptors and enzymes. Its structure provides a versatile platform that can be readily modified to optimize binding affinity, selectivity, and biological activity.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Derivatives

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties, reaction outcomes, and the design of novel compounds. While specific ML models for this compound are not yet widely reported, the application of these techniques to pyridine and related heterocyclic systems is a burgeoning field and provides a clear roadmap for future research.

Researchers are using supervised ML approaches to predict reaction yields for heterocyclic compounds. acs.org These models are trained on datasets of reactions and use molecular descriptors—quantitative representations of a molecule's structural and electronic features—to learn the relationships between reactants and outcomes. acs.org For instance, quantum mechanics-derived descriptors that provide detailed information on electronic properties can be used to train models to predict yields for reactions involving azole and pyridine motifs. acs.org Such a model could be applied to predict the success of a novel synthetic route involving this compound, saving time and resources in the lab.

ML is also being used to predict the functional properties of pyridine derivatives. Models have been developed to predict the corrosion inhibition efficiency of pyridine-quinoline compounds, demonstrating the power of ML to forecast performance. researchgate.netkneopen.com Gradient Boosting Regressor (GBR) models have been identified as effective predictive tools for diazine derivatives, a class of compounds related to pyridines. researchgate.net

Looking forward, ML and AI will be instrumental in the de novo design of this compound derivatives with desired properties. By training models on existing data, algorithms can suggest novel structures with enhanced biological activity or improved synthetic accessibility. These computational tools can screen vast virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. scispace.com

Table 2: Potential Applications of Machine Learning in the Study of Pyridine Derivatives

| ML Application | Description | Relevance to this compound | Representative Model/Technique | Reference |

|---|---|---|---|---|

| Yield Prediction | Predicts the percentage yield of a chemical reaction based on reactants, reagents, and conditions. | Could optimize synthetic routes and explore new reactions for functionalization. | Leave-One-Out (LOO) validation, models using QM-derived descriptors. | acs.org |

| Property Prediction | Forecasts physical, chemical, or biological properties of a molecule. | Could predict biological activity (e.g., enzyme inhibition) or material properties of derivatives. | Gradient Boosting Regressor (GBR), Support Vector Machine (SVM). | researchgate.netkneopen.com |

| Active Site Identification | Identifies the most reactive atoms or sites within a molecule for a given transformation. | Could guide the design of catalysts or predict regioselectivity in functionalization reactions. | Permutation Importance Analysis in ML models. | scispace.com |

| Virtual Screening | Computationally screens large libraries of virtual compounds to identify those with desired properties. | Could accelerate the discovery of new drug candidates based on the this compound scaffold. | High-Throughput Virtual Screening (HTVS). | scispace.com |

Sustainable Synthesis and Environmental Considerations for this compound Production

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are increasingly important in both academic and industrial settings. Research into the synthesis of this compound and related pyridines is actively pursuing more sustainable methods.

A key development is the creation of simplified, one-pot processes that improve efficiency and reduce waste. A patented method for preparing this compound (referred to as 4-amino-2,6-dimethoxypyrimidine (B1265686) in the patent) from raw materials like methyl cyanoacetate (B8463686) and urea (B33335) exemplifies this approach. google.comgoogle.com This "one-kettle way" simplifies the processing route, improves reaction conditions and yield, and significantly reduces waste, providing a feasible green scheme for industrial production. google.comgoogle.com The use of dimethyl carbonate, a green methylation reagent, further shortens the reaction process and reduces energy consumption. google.com

Broader trends in green pyridine synthesis are also highly relevant. These include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields compared to conventional heating. nih.gov Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are another cornerstone of green chemistry, prized for their high efficiency and atom economy. bohrium.comrsc.org The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, is also a major focus. nih.govmdpi.com

| Green Solvents/Solvent-Free | Uses water, ethanol, or mechanochemical grinding without bulk solvent. | Reduced environmental impact, lower cost, simplified work-up. | rsc.orgnih.govmdpi.com |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,6-Dimethoxypyridin-4-amine, and how are yields optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 2,6-dichloropyridin-4-amine (CAS 2587-02-2) are reacted with methoxide ions under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Yields (>90%) are achieved by controlling stoichiometry, using excess methoxide, and inert atmospheres to prevent oxidation . Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H NMR : Peaks for methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.2 ppm) confirm substitution patterns .

- HPLC : Purity assessment (>98%) using C18 columns with methanol/water mobile phases .

- Melting Point : Consistency with literature values (e.g., 150–155°C) indicates crystallinity .

Q. How does this compound behave in common solvents, and what implications does this have for reaction design?

- Methodology : Solubility varies with solvent polarity. It is highly soluble in DMSO and methanol (LogS ≈ -2.5 in ESOL predictions) but less in hexane. This informs solvent selection for reactions (e.g., DMF for SNAr) and crystallization (ethanol/water mixtures) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use fume hoods, closed systems, and PPE (nitrile gloves, dust respirators, safety goggles). Emergency procedures include rinsing exposed skin with water and consulting ToxNet for acute toxicity data. Waste must be stored in labeled containers for hazardous disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in methoxylation steps?

- Methodology :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance methoxide reactivity .